2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide

Medicinal Chemistry Conformational Analysis Metabolic Stability

Researchers seeking polyfunctional benzenesulfonamide scaffolds for late-stage diversification often face supply inconsistency and limited structural complexity. This compound solves that with three orthogonal functional groups: an ortho-bromo cross-coupling handle (Suzuki, Buchwald-Hartwig), a metabolically stable N-cyclopropyl motif, and a 4-trifluoromethoxy group (Hammett σp = +0.35; Hansch π = +1.04) providing a distinct electronic/lipophilic profile versus -CF₃ or -halogen analogs. Ideal for kinase/GPCR probe synthesis and PROTAC linker attachment. Available with ≥98% purity from BenchChem.

Molecular Formula C10H9BrF3NO3S
Molecular Weight 360.15 g/mol
CAS No. 957062-79-2
Cat. No. B1361775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide
CAS957062-79-2
Molecular FormulaC10H9BrF3NO3S
Molecular Weight360.15 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=C(C=C(C=C2)OC(F)(F)F)Br
InChIInChI=1S/C10H9BrF3NO3S/c11-8-5-7(18-10(12,13)14)3-4-9(8)19(16,17)15-6-1-2-6/h3-6,15H,1-2H2
InChIKeyDLYQRSNWDOGOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide Overview


2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-79-2) is a polysubstituted aromatic sulfonamide featuring a bromo leaving group, an N-cyclopropyl moiety, and a trifluoromethoxy substituent . This precise arrangement provides a unique physicochemical profile, including a molecular weight of 360.15 g/mol, a high density of 1.8 g/cm³, and a boiling point of 371.2 °C at 760 mmHg . It is commercially available with standardized purity specifications (typically 95-98%) from multiple suppliers for research and further manufacturing use . Its primary application lies as a versatile intermediate or building block in medicinal chemistry, where each functional group contributes to distinct molecular interactions or synthetic utility .

Why 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide Substitution Fails


The unique combination of three distinct functional groups on a single benzenesulfonamide core prevents straightforward substitution with generic analogs. The 2-bromo substituent is a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the late-stage diversification of the core scaffold into more complex structures . Simultaneously, the N-cyclopropyl group is a known structural motif in medicinal chemistry for enhancing metabolic stability and restricting conformational flexibility compared to simple alkyl chains, which can directly impact target binding . Finally, the 4-trifluoromethoxy group provides a distinct electronic and lipophilic profile (Hammett σp = +0.35; Hansch π = +1.04) compared to other electron-withdrawing groups like trifluoromethyl or halogen, influencing both the compound's physicochemical properties and potential for specific target interactions [1][2]. Exchanging any of these components for a close analog would result in a molecule with fundamentally different synthetic utility and biological potential, necessitating a full re-validation of any synthetic pathway or biological assay.

Quantitative Differentiation Guide for 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide


Conformational Restriction: N-Cyclopropyl vs. N-Alkyl

The target compound features an N-cyclopropyl group, which introduces significant conformational rigidity compared to N-alkyl analogs. This restriction can be quantified by the number of rotatable bonds; the target compound has 3 rotatable bonds (excluding the cyclopropyl ring), whereas a comparable analog like 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-74-7) has 4, and 2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-75-8) has 5 . This difference is a class-level inference for improved target binding entropy.

Medicinal Chemistry Conformational Analysis Metabolic Stability

Electronic and Lipophilic Profile: OCF3 vs. CF3

The 4-trifluoromethoxy group provides a distinct balance of electronic and lipophilic properties compared to a 4-trifluoromethyl group. Quantitatively, the trifluoromethoxy group is a stronger electron donor by resonance (+M effect) while remaining strongly electron-withdrawing by induction (-I effect). This is reflected in Hammett σp values: -OCF3 has a σp = +0.35, while -CF3 has a σp = +0.54 [1]. Lipophilicity also differs significantly, with the Hansch π constant for -OCF3 being +1.04 compared to +0.88 for -CF3 [1]. An analog like 4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1330750-34-9) would therefore present a different electronic and lipophilic profile to biological targets .

Physicochemical Properties SAR Drug Design

Cross-Coupling Reactivity: Ortho-Bromo vs. Ortho-Chloro

The 2-bromo substituent is a superior partner for palladium-catalyzed cross-coupling reactions compared to a 2-chloro substituent. The carbon-bromine bond (C-Br) has a lower bond dissociation energy (approx. 285 kJ/mol) than a carbon-chlorine bond (C-Cl, approx. 397 kJ/mol), leading to higher reactivity and enabling milder reaction conditions in transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This is a class-level inference that directly translates to higher yields and broader functional group tolerance in complex molecule synthesis.

Synthetic Chemistry Cross-Coupling Building Blocks

Commercial Availability and Purity

This compound is consistently supplied with a defined minimum purity, providing a reliable baseline for research reproducibility. Commercial sources report a purity specification of 95% or higher (e.g., 95% from AK Scientific, 98% from Leyan) . This is a key differentiator from custom-synthesized or less common analogs, where purity can be variable and batch-to-batch consistency is not guaranteed. The compound is also offered in standard research quantities (e.g., 100 mg for $113, 500 mg for $315 from Santa Cruz Biotechnology), facilitating procurement and budgeting .

Procurement Quality Control Inventory Management

Application Scenarios for 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide


Late-Stage Diversification via Cross-Coupling

This compound is ideally suited as a core scaffold for late-stage functionalization in medicinal chemistry programs. The ortho-bromo substituent is a potent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aromatic or amine functionalities, as supported by the class-level inference of lower C-Br bond energy [2]. This allows for the rapid generation of a library of analogs while the metabolically stable N-cyclopropyl and electronically distinct 4-trifluoromethoxy groups remain constant.

Kinase and GPCR Tool Generation

The unique combination of the N-cyclopropyl and 4-trifluoromethoxy groups creates a conformational and physicochemical profile well-suited for probing protein binding sites. Benzenesulfonamides are a privileged scaffold in kinase and GPCR drug discovery [2]. This compound can serve as a starting point for synthesizing tool compounds to explore these target families, leveraging the established SAR principles of its substituents for tuning selectivity and potency .

SAR Studies on Sulfonamide Bioisosteres

This compound is an excellent probe for SAR investigations focused on understanding the effects of specific substituents on a benzenesulfonamide core. Its trifluoromethoxy group provides a distinct electronic and lipophilic profile (Hammett σp = +0.35; Hansch π = +1.04) compared to other common bioisosteres like trifluoromethyl (σp = +0.54; π = +0.88) [2]. Studies using this compound can quantify how these nuanced differences impact target affinity, metabolic stability, and cellular permeability, providing critical data for lead optimization.

PROTAC Synthesis

The ortho-bromo group serves as an ideal point of attachment for a linker moiety, while the N-cyclopropyl and 4-trifluoromethoxy groups can be leveraged to maintain binding affinity for a target protein. This compound can be employed as a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules, as its structure allows for modular assembly and exploration of linker geometry [2].

Technical Documentation Hub

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